molecular formula C21H16N4O3 B3014156 2-Benzyl-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione CAS No. 902307-35-1

2-Benzyl-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione

Cat. No. B3014156
CAS RN: 902307-35-1
M. Wt: 372.384
InChI Key: UYVQEUKWYQDFFF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxazole derivatives, such as 2-Benzyl-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione, has been a topic of interest in medicinal chemistry . Oxazoles are doubly unsaturated 5-membered rings with one oxygen atom at position 1 and a nitrogen atom at position 3 separated by a carbon atom . Various methods for the synthesis of oxazole derivatives have been developed, including direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 .


Molecular Structure Analysis

The molecular structure of 2-Benzyl-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione is characterized by a heterocyclic nucleus, which is common in many drugs and biologically relevant molecules . The presence of hetero atoms or groupings often imparts preferential specificities in their biological responses .


Chemical Reactions Analysis

Oxazole derivatives, including 2-Benzyl-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione, can undergo various chemical reactions. For instance, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents .

Scientific Research Applications

Anticancer Properties

Oxazole derivatives, including our compound of interest, have shown promising anticancer potential. Researchers have investigated their effects on various cancer cell lines, revealing cytotoxicity and apoptosis induction. The compound’s unique structure may interfere with cancer cell signaling pathways, making it a valuable candidate for further study in cancer therapy .

Antimicrobial Activity

The oxazole scaffold exhibits significant antimicrobial properties. Our compound could potentially inhibit bacterial growth by disrupting essential cellular processes. Researchers have explored its antibacterial and antifungal effects, suggesting its application in developing novel antimicrobial agents .

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases. Oxazole derivatives, including our compound, have demonstrated anti-inflammatory activity. By modulating inflammatory pathways, they may offer therapeutic benefits in conditions such as rheumatoid arthritis, inflammatory bowel disease, and asthma .

Antidiabetic Potential

Oxazoles have garnered attention in the field of diabetes research. Our compound might influence glucose metabolism, insulin sensitivity, or pancreatic function. Investigating its effects on diabetic models could reveal valuable insights for managing diabetes .

Neuroprotective Properties

The central nervous system is vulnerable to oxidative stress and neurodegenerative diseases. Oxazole derivatives have been studied for their neuroprotective effects. Our compound could potentially mitigate neuronal damage, making it relevant for neurodegenerative disorders like Alzheimer’s and Parkinson’s disease .

Adenosine Receptor Modulation

Interestingly, our compound’s structure resembles purine derivatives. Researchers have explored its interaction with adenosine receptors, particularly the A2A subtype. Understanding its binding affinity and functional effects could lead to novel drug development for neurological and cardiovascular disorders .

Platelet Aggregation Inhibition

Oxazole derivatives, including our compound, have been investigated for their effects on platelet aggregation. By interfering with platelet function, they might play a role in preventing thrombotic events, such as heart attacks and strokes .

COX-2 Inhibition

Cyclooxygenase-2 (COX-2) inhibitors are relevant in pain management and inflammation control. Our compound’s structural features suggest potential COX-2 inhibitory effects. Further studies could validate its role as a selective COX-2 inhibitor .

properties

IUPAC Name

2-benzyl-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3/c1-23-18-17(19(26)25(21(23)27)12-14-8-4-2-5-9-14)24-13-16(28-20(24)22-18)15-10-6-3-7-11-15/h2-11,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVQEUKWYQDFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N4C=C(OC4=N2)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione

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